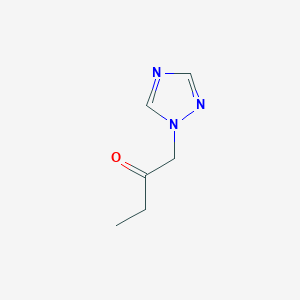![molecular formula C13H14N4O2 B2626028 3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide CAS No. 937600-30-1](/img/structure/B2626028.png)
3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide” is a chemical compound with the CAS Number: 937600-30-1 . It has a molecular weight of 258.28 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H14N4O2/c14-16-12(18)8-5-9(6-1-2-6)15-13-10(8)11(17-19-13)7-3-4-7/h5-7H,1-4,14H2,(H,16,18) .Applications De Recherche Scientifique
Synthesis of Heterocyclic Derivatives
Creation of New Heterocyclic Compounds : Aly et al. (2019) studied the use of 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines, which are closely related to 3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide, in synthesizing new heterocyclic derivatives. They noted unexpected behaviors in the reactions and confirmed the structures of the compounds through spectroscopic studies and X-ray structure analyses (Aly et al., 2019).
Development of Functionalized Pyridone Derivatives : Vala et al. (2020) demonstrated the synthesis of functionalized 2-pyridone derivatives from compounds similar to this compound, achieving excellent yields through a process that included simple operation and mild reaction conditions (Vala et al., 2020).
Exploring Biologically Active Scaffolds : Yakovenko and Vovk (2021) investigated the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which are promising biologically active scaffolds. They used various methods, including cyclocondensation and modified Curtius rearrangement, to obtain these compounds (Yakovenko & Vovk, 2021).
Potential Biological Activities
Antiproliferative Activity : Poręba et al. (2002) studied the antiproliferative activity of new 3-substituted aminoisoxazolo[5,4-b]pyridines, closely related to the compound . They discovered that some derivatives exhibited cytotoxic activity against various human and mouse tumor cell lines (Poręba et al., 2002).
Potential Anti-Alzheimer and Anti-COX-2 Agents : Attaby et al. (2009) synthesized derivatives from 3-aminoisoxazolo[5,4-b]pyridines and evaluated them for anti-Alzheimer and anti-COX-2 activities. The study elucidated the structures of these compounds through spectral measurements (Attaby et al., 2009).
Cascade Reactions for N-fused Heterocyclic Compounds : Hosseini and Bayat (2019) achieved the synthesis of N-fused heterocyclic compounds, including derivatives of imidazo[1,2-a]pyridine-6-carbohydrazide, via a five-component cascade reaction. This method highlighted the use of environmentally benign solvents and a wide tolerance of functional groups (Hosseini & Bayat, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c14-16-12(18)8-5-9(6-1-2-6)15-13-10(8)11(17-19-13)7-3-4-7/h5-7H,1-4,14H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWPVXHUPVKKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)NN)C(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((4-chlorobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2625945.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B2625948.png)


![4-chloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2625956.png)
![7-benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2625959.png)



![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2625963.png)
![N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2625964.png)
![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid](/img/structure/B2625967.png)
